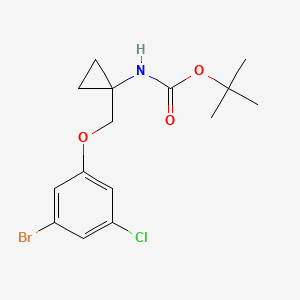

Tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-[(3-bromo-5-chlorophenoxy)methyl]cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrClNO3/c1-14(2,3)21-13(19)18-15(4-5-15)9-20-12-7-10(16)6-11(17)8-12/h6-8H,4-5,9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYSNAFIFZEQMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)COC2=CC(=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-bromo-5-chlorophenol with an appropriate cyclopropylmethyl halide under basic conditions to form the intermediate 1-((3-bromo-5-chlorophenoxy)methyl)cyclopropane. This intermediate is then reacted with tert-butyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted phenoxy derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a biological setting, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous carbamate derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate | 2504202-52-0 | C₁₅H₁₉BrClNO₃ | 376.67 | 3-bromo-5-chlorophenoxy methyl, cyclopropane, tert-butyl carbamate |

| Tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate | 360773-84-8 | C₁₄H₁₇BrNO₂ | 335.20 | 4-bromophenyl, cyclopropane, tert-butyl carbamate |

| Tert-butyl (1-(6-bromopyridin-3-yl)cyclopropyl)carbamate | 1257637-75-4 | C₁₃H₁₇BrN₂O₂ | 313.19 | 6-bromopyridin-3-yl, cyclopropane, tert-butyl carbamate |

| Tert-butyl (1-(bromomethyl)cyclopropyl)carbamate | Not available | C₉H₁₄BrNO₂ | 260.12 | Bromomethyl, cyclopropane, tert-butyl carbamate |

Key Observations :

Aromatic vs. Heteroaromatic Systems: The target compound’s 3-bromo-5-chlorophenoxy group provides a dihalogenated aromatic system, which contrasts with the 4-bromophenyl (purely aromatic) and 6-bromopyridin-3-yl (heteroaromatic) groups in other compounds . The phenoxy methyl linker in the target compound adds an oxygen atom, increasing hydrophilicity compared to direct aryl-cyclopropane linkages .

The bromomethyl substituent in tert-butyl (1-(bromomethyl)cyclopropyl)carbamate is highly reactive, favoring alkylation or nucleophilic substitution, unlike the stabilized halogenated aryl systems in other compounds .

Molecular Weight and Functional Complexity: The target compound has the highest molecular weight (376.67 g/mol) due to its combined bromine, chlorine, and phenoxy methyl groups, which may influence pharmacokinetic properties like solubility and membrane permeability .

Biological Activity

Tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of several key structural elements:

- Tert-butyl group : A bulky hydrophobic moiety that influences lipophilicity.

- Cyclopropyl ring : A three-membered carbon ring that can impart unique reactivity.

- Phenoxy moiety : Substituted with bromine and chlorine, which may enhance biological interactions.

The biological activity of tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the phenoxy group can enhance binding affinity and selectivity towards these targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, the antifungal agent Butenafine, which shares structural characteristics, has shown efficacy against various fungal strains. Testing has demonstrated that modifications in the structure can lead to variations in potency against pathogens like Trichophyton mentagrophytes and Trichophyton rubrum .

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit key enzymes such as acetylcholinesterase (AChE). Research indicates that carbamates generally exhibit varying degrees of inhibition on cholinesterases, with IC50 values suggesting moderate to strong activity depending on the specific substitution patterns .

Study 1: Antifungal Activity

A comparative analysis was conducted on tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate and its analogs. The results highlighted a correlation between structural modifications and antifungal potency. The compound was tested against two strains of fungi using the disk diffusion method, revealing a moderate inhibition zone compared to established antifungal agents .

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| Butenafine | T. mentagrophytes | 25 |

| Tert-butyl carbamate | T. mentagrophytes | 18 |

| Control (Fluconazole) | T. mentagrophytes | 30 |

Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition, tert-butyl (1-((3-bromo-5-chlorophenoxy)methyl)cyclopropyl)carbamate demonstrated IC50 values in the range of 50–100 µM against AChE. This suggests a potential application in therapeutic contexts where modulation of cholinergic signaling is beneficial .

| Enzyme | IC50 Value (µM) |

|---|---|

| AChE | 75 |

| BChE | 120 |

Q & A

Basic Research Questions

Synthetic Methodologies Q: What are the common synthetic routes for preparing tert-butyl carbamate derivatives with cyclopropane and halogenated aryl ether moieties? A: Synthesis typically involves sequential coupling and protection/deprotection steps. For example:

- Step 1: Nucleophilic substitution between a halogenated aryl ether (e.g., 3-bromo-5-chlorophenol) and a cyclopropane-containing intermediate.

- Step 2: Introduction of the tert-butyl carbamate group via carbamate-forming reagents like Boc anhydride.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) . Key challenges include optimizing reaction time and temperature to minimize side reactions (e.g., cyclopropane ring opening).

Purification and Characterization Q: What analytical techniques are recommended for verifying the purity and structure of this compound? A:

- HPLC-MS: Confirms molecular weight and detects impurities (e.g., unreacted starting materials) .

- NMR (¹H, ¹³C): Assigns cyclopropane proton signals (δ 0.8–1.5 ppm) and aryl ether protons (δ 6.5–7.5 ppm). Carbamate carbonyls appear at ~155 ppm in ¹³C NMR .

- Elemental Analysis: Validates stoichiometry, particularly for halogen content (Br, Cl) .

Stability and Storage Q: How should this compound be stored to ensure long-term stability? A:

- Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group.

- Avoid exposure to strong acids/bases or oxidizing agents , which may degrade the cyclopropane ring .

Advanced Research Questions

Reaction Optimization Q: How can reaction yields be improved for the cyclopropane ring formation step? A:

- Use high-dilution conditions to suppress oligomerization during cyclopropanation.

- Catalysts like CuI or Pd(PPh₃)₂Cl₂ enhance coupling efficiency for halogenated intermediates .

- Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Mechanistic Insights Q: What is the proposed mechanism for the reduction of nitro groups in related carbamate intermediates? A:

- Fe/NH₄Cl in EtOH reduces nitro to amino groups via a single-electron transfer (SET) mechanism.

- The reaction proceeds through a nitroso intermediate, confirmed by in situ FTIR (disappearance of NO₂ stretch at 1520 cm⁻¹) .

Structural Analysis of Byproducts Q: How can unexpected byproducts (e.g., ring-opened derivatives) be identified and mitigated? A:

- LC-MS/MS detects low-abundance byproducts (e.g., m/z corresponding to ring-opened fragments).

- DFT calculations predict thermodynamic stability of the cyclopropane ring under varying pH and temperature .

Data Contradiction Resolution Q: How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved? A:

- Cross-validate with solid-state NMR or X-ray crystallography to confirm conformation-dependent shifts.

- Compare experimental data with Cambridge Structural Database entries for similar carbamates .

Methodological Tables

| Parameter | Typical Conditions | References |

|---|---|---|

| Cyclopropanation | CuI (5 mol%), THF, 20°C, 12 h | |

| Carbamate Formation | Boc₂O, DMAP, DCM, 0°C→RT, 4 h | |

| Purification | Silica gel, EtOAc/Hexane (1:4 → 1:1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.